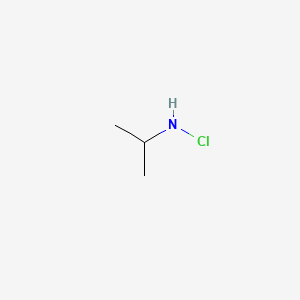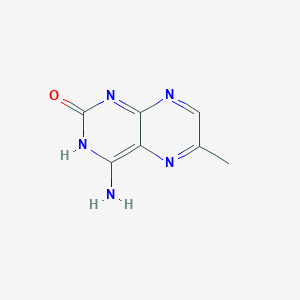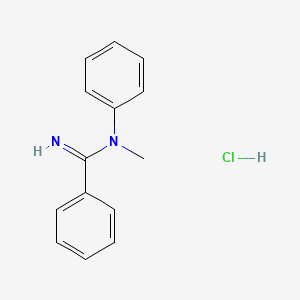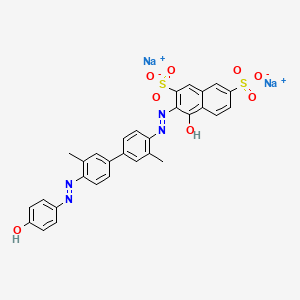
N-Chloroisopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloroisopropylamine is an organic compound with the molecular formula C3H8ClN. It belongs to the class of chloramines, which are compounds containing a nitrogen-chlorine bond. Chloramines are known for their antimicrobial properties and are used in various applications, including disinfection and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Chloroisopropylamine can be synthesized through the chlorination of isopropylamine. The reaction typically involves the use of chlorine gas (Cl2) as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective formation of the N-chloro derivative. The reaction can be represented as follows:
(CH3)2CHNH2 + Cl2 → (CH3)2CHNCl + HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of chlorine gas into a solution of isopropylamine. The reaction is conducted in a reactor equipped with cooling systems to manage the exothermic nature of the chlorination process. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Chloroisopropylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced back to isopropylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Isopropylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Chloroisopropylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it valuable in various chemical transformations.
Biology: Due to its antimicrobial properties, it is studied for potential use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The antimicrobial activity of N-Chloroisopropylamine is primarily due to its ability to release chlorine, which is a potent oxidizing agent. The chlorine released can disrupt the cell walls of microorganisms, leading to their death. The compound targets various molecular pathways, including the oxidation of cellular components and the disruption of metabolic processes .
Comparaison Avec Des Composés Similaires
N-Chlorotaurine: Another chloramine with similar antimicrobial properties.
Chloramine-T: A widely used disinfectant and antiseptic.
N-Chlorosuccinimide: Used in organic synthesis as a chlorinating agent.
Comparison: N-Chloroisopropylamine is unique due to its specific structure, which imparts distinct reactivity and antimicrobial properties. Compared to N-Chlorotaurine and Chloramine-T, it has a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where others may not be as effective .
Propriétés
Numéro CAS |
26245-56-7 |
|---|---|
Formule moléculaire |
C3H8ClN |
Poids moléculaire |
93.55 g/mol |
Nom IUPAC |
N-chloropropan-2-amine |
InChI |
InChI=1S/C3H8ClN/c1-3(2)5-4/h3,5H,1-2H3 |
Clé InChI |
IVXCVROGNYFLEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)

![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)



![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
